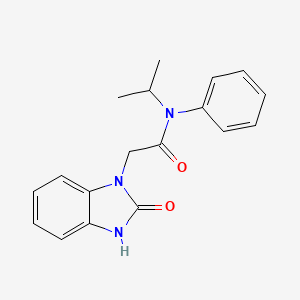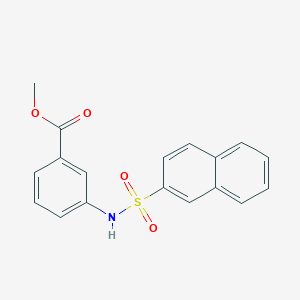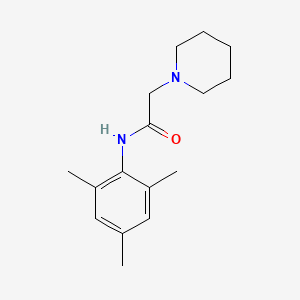![molecular formula C17H20N2O3 B5621491 N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine](/img/structure/B5621491.png)
N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the nitrophenyl group and the ethyl and methyl substitutions make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of the furan ring. One common method is the acid-catalyzed reaction of aldehydes with polyols . The nitrophenyl group can be introduced through nitration reactions, where a nitro group is added to a phenyl ring using nitric acid and sulfuric acid as catalysts . The final step involves the alkylation of the furan ring with ethyl and methyl groups under basic conditions, often using alkyl halides as alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as copper-aluminum or copper-chromium alloys are often used in the hydrogenation steps . The use of high-pressure reactors can also enhance the efficiency of the nitration and alkylation processes.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Electrophiles such as halogens (e.g., bromine) can be used under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in electron transfer reactions, affecting cellular redox states . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-methylfuran: A simpler furan derivative with similar reactivity but lacking the nitrophenyl group.
5-nitrofuran-2-carboxylic acid: Contains a nitro group on the furan ring but lacks the ethyl and methyl substitutions.
N-ethyl-N-methyl-2-furylamine: Similar structure but without the nitrophenyl group.
Uniqueness
N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine is unique due to the combination of its nitrophenyl group and the ethyl and methyl substitutions on the furan ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler furan derivatives.
Properties
IUPAC Name |
N-ethyl-2-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-18(11-13(2)3)12-14-9-10-17(22-14)15-7-5-6-8-16(15)19(20)21/h5-10H,2,4,11-12H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUKOSYARSCTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
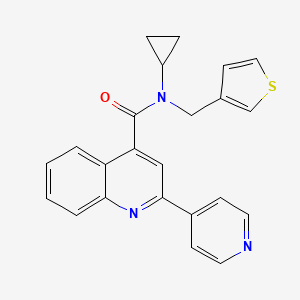
![N'-[(3S*,4R*)-1-(1-benzofuran-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5621432.png)

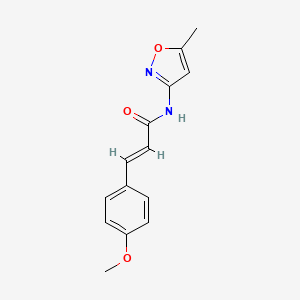
![METHYL 4-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B5621446.png)
![2-Methyl-benzo[e]perimidin-7-one](/img/structure/B5621467.png)
![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)
![2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5621478.png)
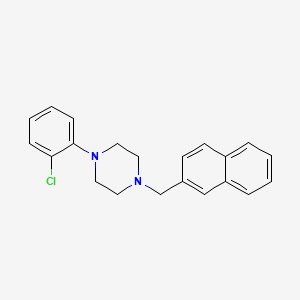
![2-{[(5-methoxy-2-furoyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621492.png)
![2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5621505.png)
